molecular formula C23H28N2O5 B12903182 Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate CAS No. 69310-78-7

Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B12903182
CAS No.: 69310-78-7
M. Wt: 412.5 g/mol
InChI Key: ZQEYUJNHTLLUJJ-UHFFFAOYSA-N
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Description

Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrano[2,3-d]pyrimidine core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone, ethyl acetoacetate, and urea in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound binds to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting its anti-cancer effects .

Comparison with Similar Compounds

Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate can be compared with other pyrano[2,3-d]pyrimidine derivatives such as:

The uniqueness of Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications.

Properties

CAS No.

69310-78-7

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H28N2O5/c1-3-29-22(27)17-14-18-20(26)24(2)23(28)25(16-12-8-5-9-13-16)21(18)30-19(17)15-10-6-4-7-11-15/h4,6-7,10-11,16-17,19H,3,5,8-9,12-14H2,1-2H3

InChI Key

ZQEYUJNHTLLUJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(N(C(=O)N(C2=O)C)C3CCCCC3)OC1C4=CC=CC=C4

Origin of Product

United States

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